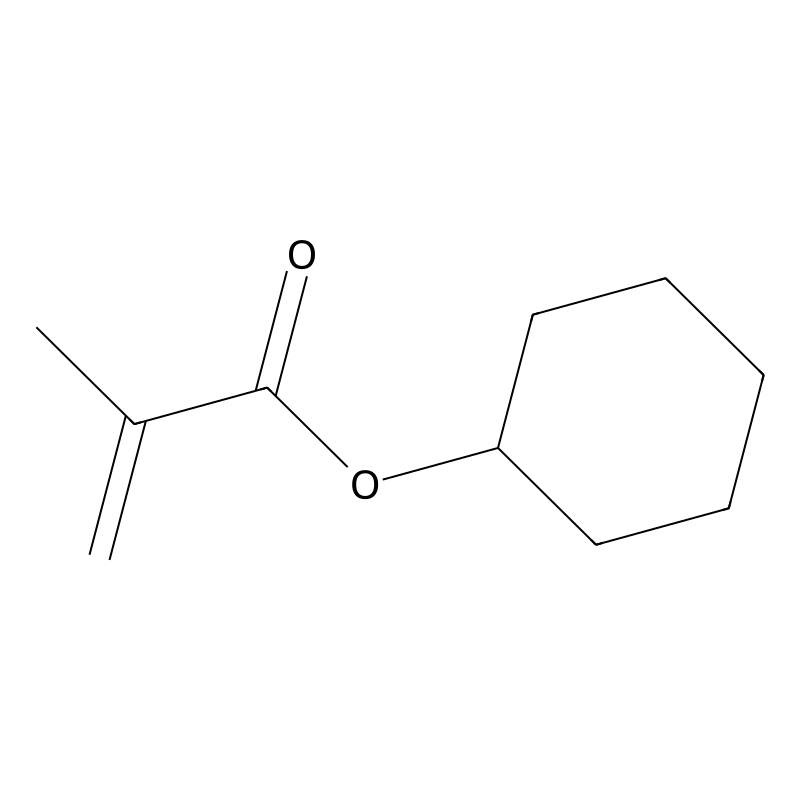

Cyclohexyl methacrylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

Synthesis of Polymers and Copolymers:

- CHMA serves as a building block for the synthesis of various polymers and copolymers through a process called polymerization. These polymers find diverse applications depending on their properties.

- Studies have explored its use in the synthesis of polyacrylates, which are commonly used in adhesives, coatings, and textiles [Source: BASF - ].

- CHMA can also be combined with other monomers to create copolymers with tailored properties. For example, research has been conducted on copolymers of CHMA with methacrylic acid for pressure-sensitive adhesives (PSAs) [Source: Effect of cyclohexyl methacrylate (CHMA) on the comprehensive properties of acrylate emulsion pressure sensitive adhesives, Taylor & Francis Online].

Modifying Polymer Properties:

- The incorporation of CHMA into polymers can influence their properties, such as glass transition temperature (Tg), thermal stability, and water resistance.

- Studies have shown that CHMA can increase the Tg of copolymers, making them more rigid and heat resistant [Source: Effect of cyclohexyl methacrylate (CHMA) on the comprehensive properties of acrylate emulsion pressure sensitive adhesives, Taylor & Francis Online].

- Additionally, research suggests that CHMA can improve the water resistance of PSAs [Source: Effect of cyclohexyl methacrylate (CHMA) on the comprehensive properties of acrylate emulsion pressure sensitive adhesives, Taylor & Francis Online].

Research in Other Areas:

- Beyond polymer synthesis, CHMA's unique chemical properties make it a valuable research tool in other areas.

- For instance, studies have explored its potential use as a precursor for the synthesis of complex organic molecules [Source: BASF - ].

Ongoing Research:

- Research on CHMA continues to explore its potential in various scientific applications.

- New studies are investigating its use in the development of novel polymers with specific functionalities, as well as its potential applications in other fields like drug delivery and biomaterials.

Cyclohexyl methacrylate is a colorless to slightly yellow liquid, classified as an ester of methacrylic acid. Its molecular formula is C10H16O2, with a molecular weight of 168.23 g/mol. This compound is recognized for its high reactivity due to the methacrylate group and its hydrophobic cyclohexyl group, making it an essential starting material for various chemical syntheses. Cyclohexyl methacrylate is particularly useful in the production of polymers and copolymers, which are utilized across multiple industries, including coatings, plastics, textiles, and adhesives .

CHMA is classified as a mild irritant and can cause skin and eye irritation upon contact. It is also flammable and should be handled with appropriate safety precautions, including wearing personal protective equipment like gloves, safety glasses, and a fume hood when working with it [4].

Acute Toxicity:

- Oral (rat): LD50 > 5000 mg/kg [4]

- Dermal (rabbit): LD50 > 5000 mg/kg [4]

Flammability

Flash point: 74 °C [4]

Data source:

Cyclohexyl methacrylate readily undergoes addition reactions with a variety of organic and inorganic compounds. This characteristic allows it to be used as a monomer in the synthesis of copolymers with other methacrylates, acrylonitrile, vinyl compounds, and more. The compound can also participate in radical polymerization processes, which are essential for creating complex polymer structures .

Cyclohexyl methacrylate can be synthesized through the esterification reaction between methacrylic acid and cyclohexanol. This reaction typically requires an acid catalyst and can be conducted under reflux conditions to facilitate the formation of the ester bond. Various purification methods, such as distillation, are employed to obtain high-purity cyclohexyl methacrylate .

The primary applications of cyclohexyl methacrylate include:

- Coatings: Used in the formulation of durable coatings due to its excellent adhesion properties.

- Plastics: Serves as a monomer in producing various plastic materials.

- Textiles: Incorporated into textile treatments for improved durability and performance.

- Adhesives: Functions as a key component in adhesive formulations due to its strong bonding capabilities .

Studies on cyclohexyl methacrylate have focused on its interactions with biological systems and other chemical compounds. Notably, its potential as a skin sensitizer has been documented, highlighting the need for safety assessments when used in consumer products. Additionally, research into its polymerization rates suggests that it behaves similarly to ethyl methacrylate, indicating comparable exposure risks during processing .

Cyclohexyl methacrylate shares structural similarities with several other methacrylate esters. Here are some comparable compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Butyl Methacrylate | Long butyl chain enhances flexibility | Widely used in adhesives and coatings |

| Ethyl Methacrylate | Short ethyl chain provides lower viscosity | Commonly used in dental applications |

| Hydroxyethyl Methacrylate | Contains hydroxyl group for enhanced reactivity | Used extensively in hydrogels and coatings |

| Isobornyl Methacrylate | Cyclic structure provides unique physical properties | Known for low volatility and odor |

Cyclohexyl methacrylate's uniqueness lies in its combination of hydrophobic characteristics from the cyclohexyl group and high reactivity from the methacrylate group, making it particularly suitable for specialized applications in coatings and plastics where durability is paramount .

Esterification and Transesterification Reaction Optimization

CHMA is primarily synthesized via esterification of methacrylic acid (MAA) with cyclohexanol or transesterification of methyl methacrylate (MMA) with cyclohexanol.

Esterification Reaction:

The esterification of MAA and cyclohexanol follows the equilibrium:

$$

\text{Methacrylic Acid} + \text{Cyclohexanol} \rightleftharpoons \text{CHMA} + \text{H}_2\text{O}

$$

To shift equilibrium toward CHMA, azeotropic water removal using solvents like toluene or cyclohexane is employed. For example, a 2011 study achieved 89.0% cyclohexene conversion and 95.3% CHMA selectivity using a macroporous polystyrene sulfonate cation exchange resin at 90°C for 7 hours.

Transesterification Reaction:

Transesterification avoids water generation, simplifying purification:

$$

\text{Methyl Methacrylate} + \text{Cyclohexanol} \rightleftharpoons \text{CHMA} + \text{Methanol}

$$

A 2020 study demonstrated chemoselective transesterification using sterically hindered NaOAr or Mg(OAr)₂ catalysts, achieving high yields (up to 93%) without Michael addition byproducts.

Table 1: Comparative Performance of Esterification vs. Transesterification

Role of Acid/Base Catalysts in Methacrylic Acid Esterification

Catalyst selection critically impacts reaction efficiency and product purity.

Acid Catalysts:

- Sulfonic Acid Resins: Macroporous polystyrene sulfonate resins (e.g., NKC-9) provide high acidity (4.7–5.0 mmol H⁺/g) and thermal stability (>120°C). These resins achieved 95.3% selectivity in CHMA synthesis.

- p-Toluenesulfonic Acid (PTSA): Homogeneous PTSA catalysts enable rapid esterification but require neutralization post-reaction, increasing waste.

Base Catalysts:

- Alkali Metal Alkoxides: Titanium tetraisopropoxide and NaOAr facilitate transesterification but risk saponification with residual water.

Mechanistic Insight:

Acid catalysts protonate the carbonyl oxygen of MAA, enhancing electrophilicity for nucleophilic attack by cyclohexanol. Base catalysts deprotonate the alcohol, increasing its nucleophilicity.

Macroporous Polystyrene Sulfonate Cation Exchange Resin Systems

These resins dominate industrial CHMA production due to recyclability and minimal side reactions.

Key Advantages:

- Reusability: Retain >95% activity after 10 cycles.

- Thermal Stability: Operate effectively at 90–120°C without degradation.

- Selectivity: Minimize di-ester formation (<2%).

Optimization Parameters:

- Pore Size: 10–50 nm pores enhance mass transfer.

- Sulfonation Density: 1.2–1.8 mmol/g balances activity and stability.

Oxygen-Mediated Inhibition of Premature Polymerization

CHMA’s methacrylate group is prone to radical polymerization, necessitating inhibitors:

Oxygen as a Stabilizer:

- Mechanism: Oxygen quenches free radicals via:

$$

\text{R- } + \text{O}_2 \rightarrow \text{ROO- } \quad (\text{non-reactive})

$$ - Process Integration: Post-reaction oxygen sparging (2–5 m³/h) with 5–13% O₂ in N₂ suppresses polymerization during distillation.

Inhibitor Systems:

- Hydroquinone Derivatives: 50–100 ppm hydroquinone monomethyl ether (MEHQ) is standard.

- Hypophosphorous Acid: Synergizes with oxygen, reducing MEHQ dosage by 30%.

Table 2: Polymerization Inhibition Strategies

| Inhibitor | Concentration (ppm) | Oxygen Flow (m³/h) | Residual Monomer (%) |

|---|---|---|---|

| MEHQ | 50–100 | 2.0 | <0.5 |

| MEHQ + Hypophosphorous Acid | 35–70 | 1.5 | <0.3 |

| Oxygen Sparging | N/A | 3.5 | <0.2 |

Atom Transfer Radical Polymerization (ATRP) at Low Temperatures

ATRP enables precise control over molecular weight and polymer architecture by mediating radical propagation through a halogenated initiator and transition-metal catalyst. For CHMA, low-temperature ATRP (70–90°C) has been explored using copper-based catalysts paired with ligands such as tris(2-pyridylmethyl)amine. Kinetic studies reveal a linear increase in molecular weight with monomer conversion, consistent with a controlled polymerization mechanism [5] [6]. The apparent rate constant (kapp) for CHMA ATRP at 80°C is approximately $$1.2 \times 10^{-4}\ \text{s}^{-1}$$ [5], slower than methyl methacrylate ($$2.5 \times 10^{-4}\ \text{s}^{-1}$$) due to the cyclohexyl group’s steric hindrance.

Table 1: ATRP Kinetic Parameters for CHMA vs. Methyl Methacrylate

| Monomer | kapp (s⁻¹) | Temperature (°C) | Dispersity (Đ) |

|---|---|---|---|

| CHMA | $$1.2 \times 10^{-4}$$ | 80 | 1.12 |

| Methyl Methacrylate | $$2.5 \times 10^{-4}$$ | 90 | 1.09 |

Chain-end analysis via 1H NMR confirms >95% retention of bromine-terminated end groups, enabling block copolymer synthesis [6]. Challenges include catalyst deactivation at sub-70°C conditions, necessitating ligand optimization for lower-temperature regimes.

Emulsion Polymerization Kinetics in Anionic/Nonionic Surfactant Systems

CHMA’s hydrophobicity (logP = 3.9) [2] necessitates surfactant-mediated emulsion polymerization. Systems using sodium dodecyl sulfate (SDS, anionic) and Triton X-100 (nonionic) exhibit distinct kinetic profiles. In SDS-stabilized emulsions, the rate of polymerization (Rp) follows:

$$

Rp = kp [M] \left(\frac{\rho}{2kt}\right)^{0.5}

$$

where $$kp$$ = propagation rate coefficient, $$[M]$$ = monomer concentration, $$\rho$$ = initiation rate, and $$kt$$ = termination rate. For CHMA, $$kp$$ in aqueous emulsion is $$320\ \text{L·mol}^{-1}\text{·s}^{-1}$$ [4], reduced by 40% compared to bulk polymerization due to compartmentalization effects.

Table 2: Emulsion Polymerization Parameters for CHMA

| Surfactant | Particle Size (nm) | $$R_p$$ (mol·L⁻¹·s⁻¹) | Final Conversion (%) |

|---|---|---|---|

| SDS | 85 | $$4.7 \times 10^{-3}$$ | 98 |

| Triton X-100 | 120 | $$3.9 \times 10^{-3}$$ | 95 |

Nonionic surfactants yield larger particles and slower kinetics due to reduced interfacial charge, while anionic systems enhance colloidal stability and monomer diffusion [4].

Free-Radical Copolymerization with Crosslinking Agents

Copolymerizing CHMA with ethylene glycol dimethacrylate (EGDMA) introduces crosslinks, altering network dynamics. The Flory-Huggins interaction parameter ($$χ{12}^∞$$) for CHMA-EGDMA systems, determined via inverse gas chromatography, is 0.32 [1], indicating moderate compatibility. Gelation occurs at 8–12 wt% EGDMA, with the critical conversion (*p*c) following:

$$

pc = \left(\frac{2}{f \rho}\right)^{0.5}

$$

where $$f$$ = functionality of crosslinker. For EGDMA (f = 4), $$p_c$$ ≈ 15% conversion [1]. Post-gelation, the storage modulus (G’) increases exponentially, reaching $$10^5\ \text{Pa}$$ at full conversion.

Radiation-Induced Polymerization via Pulse Radiolysis

Pulse radiolysis studies using γ-radiation reveal CHMA’s propensity for rapid radical formation. The G-value (radicals per 100 eV energy absorbed) is 2.8 [3], comparable to methyl methacrylate (3.1). Time-resolved spectroscopy identifies a primary alkyl radical ($$\cdot$$CH2-C(CH3)COO-cyclohexyl) with a lifetime of 1.2 ms, facilitating chain propagation. Dose-rate effects show a linear correlation between radiation intensity and polymerization rate up to 10 kGy·hr⁻¹, beyond which recombination dominates [3].

Physical Description

Color/Form

XLogP3

Boiling Point

Density

Odor

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 3 of 248 companies. For more detailed information, please visit ECHA C&L website;

Of the 13 notification(s) provided by 245 of 248 companies with hazard statement code(s):;

H315 (89.8%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (81.22%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (89.8%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (94.29%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Methods of Manufacturing

The methacrylates can be synthesized by catalytic oxidation of isobutylene and subsequent esterification with the appropriate alcohol, or by reacting acetone with hydrocyanic acid and subsequent esterification in sulfuric acid with the appropriate alcohol. /Methacrylic esters/

General Manufacturing Information

Paint and coating manufacturing

Plastic material and resin manufacturing

2-Propenoic acid, 2-methyl-, cyclohexyl ester: ACTIVE